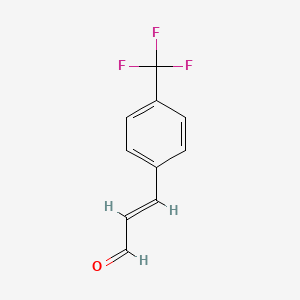
4-(Trifluoromethyl)cinnamaldehyde
Descripción general
Descripción
4-(Trifluoromethyl)cinnamaldehyde is a chemical compound with the molecular formula C10H7F3O and a molecular weight of 200.16 . It is also known by other names such as 3-[4-(Trifluoromethyl)phenyl]-2-propenal .
Synthesis Analysis
A series of anilides of 3-(trifluoromethyl)cinnamic acid and 4-(trifluoromethyl)cinnamic acid was prepared by microwave-assisted synthesis . Another study developed a highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors .Molecular Structure Analysis
The molecular structure of this compound includes an α,β unsaturated acyl group capable of reacting as a Michael acceptor connected to a hydrophobic moiety and a partially negative charge .Chemical Reactions Analysis
The main components of cinnamon, including cinnamaldehyde, can play a role in the treatment of breast cancer through 59 possible important targets . The nature of different cinnamaldehyde analogs and their effect on the DNA binding ability of LuxR suggest that these compounds act as LuxR-ligands .Physical and Chemical Properties Analysis
This compound is a mono-constituent substance . The incorporation of a trifluoromethyl group into organic molecules may significantly alter their physical and biological properties due to the high electronegativity, lipophilicity, and excellent metabolic stability of the trifluoromethyl substituent .Aplicaciones Científicas De Investigación
Antimicrobial Properties
4-(Trifluoromethyl)cinnamaldehyde, as a derivative of cinnamaldehyde, exhibits significant antimicrobial properties. Studies have shown its effectiveness against a variety of pathogens, including E. coli O157:H7. The compound's antimicrobial activity is mainly attributable to its carbonyl aldehyde group (Visvalingam, Hernandez-Doria, & Holley, 2012). Furthermore, cinnamaldehyde has demonstrated antibiotic activities against bacteria in animal feeds and human foods, such as Bacillus cereus and Salmonella enterica (Friedman, 2017).
Applications in Material Science
The compound has been utilized in material science, particularly in the preparation and characterization of chitosan films. Cinnamaldehyde nanoemulsions were used to create chitosan films with improved properties, including antimicrobial activity, which could have applications in food packaging and preservation (Chen et al., 2016).
Cancer Research
In cancer research, cinnamaldehyde and its derivatives have been explored for their potential in chemotherapy. They exhibit properties that induce apoptosis in cancer cells and could be developed as anticancer drugs (Hong et al., 2016). The compound has also been studied for its protective effects against glutamate-induced oxidative stress in PC12 cells, suggesting potential neuroprotective benefits (Lv et al., 2017).
Antiviral Research
Cinnamaldehyde derivatives have been synthesized to improve their stability and have shown efficacy against viral infections like viral myocarditis caused by coxsackievirus B3. This suggests potential applications in antiviral therapies (Li et al., 2016).
Bioconversion and Biocatalysis
Research has also focused on bioconversion processes using cinnamaldehyde. For instance, engineered Corynebacterium glutamicum was used for efficient bioconversion of trans-cinnamic acid into cinnamaldehyde, highlighting the potential in biotechnological applications (Son et al., 2022).
Food Preservation
Cinnamaldehyde has been explored for its antifungal effects against organisms like Aspergillus niger, indicating its potential as a natural preservative in food products (Sun et al., 2020).
Mecanismo De Acción
Target of Action
The primary target of 4-(Trifluoromethyl)cinnamaldehyde is the quorum sensing (QS) system in bacteria, particularly in Vibrio spp . QS is a cell-density dependent communication process that many bacteria use to regulate virulence gene expression .
Mode of Action
This compound, as an analog of cinnamaldehyde, inhibits QS-regulated virulence by decreasing the DNA-binding ability of the QS response regulator LuxR . The structural elements critical for autoinducer-2 QS inhibition include an α,β unsaturated acyl group capable of reacting as a Michael acceptor connected to a hydrophobic moiety and a partially negative charge .
Biochemical Pathways
The compound affects several biochemical pathways related to bacterial virulence. It has been found to affect the starvation response, biofilm formation, pigment production, and protease production in Vibrio spp . These effects disrupt the normal functioning of the bacteria, reducing their virulence.
Pharmacokinetics
Its molecular weight is 20016 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The most active cinnamaldehyde analogs, including this compound, have been found to significantly increase the survival of the nematode Caenorhabditis elegans infected with Vibrio anguillarum, Vibrio harveyi, and Vibrio vulnificus . This suggests that the compound’s action results in a decrease in bacterial virulence, thereby improving the survival of organisms infected with these bacteria.
Safety and Hazards
4-(Trifluoromethyl)cinnamaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Análisis Bioquímico
Biochemical Properties
4-(Trifluoromethyl)cinnamaldehyde has been shown to interact with various enzymes and proteins. For instance, it has been found to inhibit the DNA-binding ability of the quorum sensing response regulator LuxR . This interaction is believed to be crucial for its role in inhibiting quorum sensing .
Cellular Effects
In terms of cellular effects, this compound has been found to affect various cellular processes. For example, it has been shown to inhibit cell proliferation and change cell morphology . It also has the ability to inhibit cell migration and invasion, and promote cell apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules and its impact on gene expression. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied. It has been found that this compound can significantly inhibit cell proliferation and change cell morphology over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been found to have an anxiolytic effect in mice when inhaled at certain concentrations
Metabolic Pathways
It is known that cinnamaldehyde, a related compound, is involved in the phenylpropanoid biosynthesis pathway
Propiedades
IUPAC Name |
(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h1-7H/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCDCKWWJCPUNT-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95123-61-8 | |
| Record name | 4-CARBOXYCINNAMALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2928465.png)
![5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2928469.png)
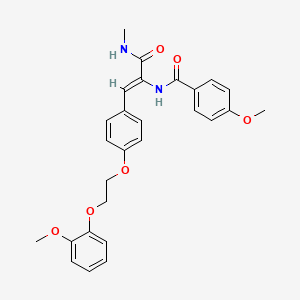
![N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2928471.png)

![1'-(2-methoxybenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2928475.png)

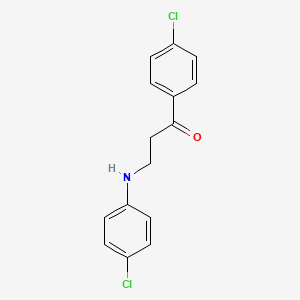
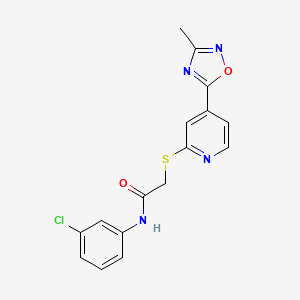
![1-[5-acetyl-3-(4-methoxybenzyl)-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone](/img/structure/B2928481.png)
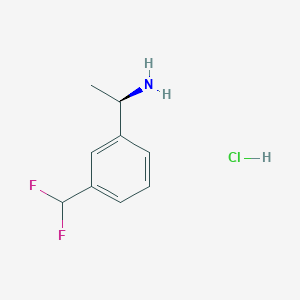
![N-(2-morpholin-4-ylethyl)-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2928483.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-3-carboxamide](/img/structure/B2928486.png)
![3-Chloro-1-[4-(dimethylamino)phenyl]-4-morpholin-4-ylpyrrole-2,5-dione](/img/structure/B2928488.png)
